4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one
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Overview
Description
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one is a chemical compound with a unique structure that combines an aminobutan group with a hydroxycyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate aminobutan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of palladium catalysts in hydrogenation reactions can be crucial for the formation of the aminobutan group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one has several scientific research applications:
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The aminobutan group can interact with enzymes and receptors, modulating their activity. The hydroxycyclohexanone core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminobutan-2-yl)azepan-4-ol: This compound has a similar aminobutan group but a different core structure, leading to different chemical and biological properties.
4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol: Another similar compound with a piperidine core, which affects its reactivity and applications.
Uniqueness
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(1-aminobutan-2-yl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-8(7-11)10(13)5-3-9(12)4-6-10/h8,13H,2-7,11H2,1H3 |
InChI Key |
OKVTWEYZEJSVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC(=O)CC1)O |
Origin of Product |
United States |
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